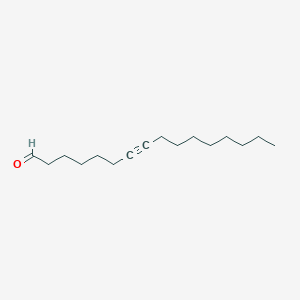
Hexadec-7-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-7-ynal is an organic compound with the molecular formula C16H28O It is an aliphatic aldehyde with a triple bond at the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-7-ynal can be synthesized through various methods. One common approach involves the partial reduction of hexadec-7-ynoic acid. This reaction typically uses a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes that involve the selective hydrogenation of hexadec-7-yne. This method ensures high yield and purity of the final product. The reaction is usually carried out in the presence of a palladium catalyst under mild temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Hexadec-7-ynal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to hexadec-7-ynoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to hexadec-7-ynol using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Hexadec-7-ynoic acid.
Reduction: Hexadec-7-ynol.
Substitution: Products depend on the nucleophile used, such as hexadec-7-ynamine when using ammonia.
Scientific Research Applications
Hexadec-7-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of hexadec-7-ynal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate signaling pathways and cellular functions, leading to its observed biological effects .
Comparison with Similar Compounds
Hexadec-7-ynal can be compared with other similar compounds such as:
Hexadec-7-enoic acid: Similar in structure but with a double bond instead of a triple bond.
Hexadec-7-ynol: The alcohol derivative of this compound.
Hexadec-7-ynoic acid: The carboxylic acid derivative of this compound.
Properties
CAS No. |
51824-09-0 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadec-7-ynal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-8,11-15H2,1H3 |
InChI Key |
CNTLWEVFZAYUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















